ScF3 vs. YF3: Lower Refractive Index for Precision UV-IR Antireflection Coatings
In thin-film fluoride coatings on vitreous silica substrates, ScF3 exhibits a refractive index of approximately 1.50 at 550 nm, which is lower than that of YF3 (n ≈ 1.51) and substantially lower than LaF3 (n ≈ 1.59) under identical measurement conditions [1]. This quantitative difference in the 300–700 nm spectral range directly impacts antireflection (AR) coating design, where lower-index materials enable broader bandwidth and reduced layer count in multilayer stacks [1].
| Evidence Dimension | Refractive index n at 550 nm (thin film on vitreous silica) |
|---|---|
| Target Compound Data | n ≈ 1.50 |
| Comparator Or Baseline | YF3: n ≈ 1.51; LaF3: n ≈ 1.59 |
| Quantified Difference | ScF3 n is ~0.01 lower than YF3 and ~0.09 lower than LaF3 at 550 nm |
| Conditions | Spectroscopic ellipsometry; thin films on vitreous silica; wavelength range 300–700 nm; Applied Optics (1994) |
Why This Matters
A refractive index difference of 0.01–0.09 alters AR coating stack design, enabling lower reflectance minima or reduced layer count for equivalent performance.
- [1] Chindaudom P, Vedam K. Characterization of inhomogeneous transparent thin films on transparent substrates by spectroscopic ellipsometry: refractive indices n(λ) of some fluoride coating materials. Appl Opt. 1994;33(13):2664-2671. View Source
